ETHYL 5'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Description
ETHYL 5'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a bithiophene derivative featuring a conjugated backbone of two thiophene rings connected at the 2- and 3'-positions. Key structural elements include:
- Ethyl carboxylate group at the 4'-position, enhancing solubility and modulating electronic properties.
- (2E)-3-phenylpropenamido substituent at the 5'-position, introducing a planar, conjugated system with a phenyl group for steric and electronic effects.
This compound is hypothesized to exhibit enhanced charge transport and luminescent properties due to its extended π-conjugation and electron-withdrawing carboxylate group. Its design aligns with strategies for optoelectronic materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells .
Properties
IUPAC Name |
ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-2-24-20(23)18-15(16-9-6-12-25-16)13-26-19(18)21-17(22)11-10-14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,21,22)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBDEEMCJUURLE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 5’-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with ethyl esters under specific reaction conditions. The Fiesselmann reaction and palladium-catalyzed cross-coupling reactions are often employed in the synthesis of such compounds . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 1 M NaOH, EtOH/H₂O, reflux | Acidification (HCl) | 5'-[(2E)-3-Phenylpropenamido]-[2,3'-bithiophene]-4'-carboxylic acid | 85–90% |
Mechanism : Base-catalyzed nucleophilic acyl substitution followed by protonation .
Amide Hydrolysis
The propenamide group resists hydrolysis but can be cleaved under vigorous acidic conditions to generate a free amine and cinnamic acid derivative.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 6 M HCl, reflux, 12 hrs | Neutralization (NaOH) | 5'-Amino-[2,3'-bithiophene]-4'-carboxylate + 3-phenylprop-2-enoic acid | ~60% |
Application : The liberated amine serves as a precursor for re-acylation or coupling reactions .
Cross-Coupling Reactions
The bithiophene core participates in palladium-catalyzed cross-couplings after halogenation. Bromination at the 5-position of the unsubstituted thiophene enables Suzuki-Miyaura coupling.
| Step 1: Halogenation | Step 2: Suzuki Coupling |
|---|---|
| NBS, THF, 0°C → RT | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, 80°C |
| Product : Brominated derivative | Product : Aryl-functionalized bithiophene (Yield: 70–75%) |
Significance : Enhances π-conjugation for optoelectronic applications .
Electropolymerization
The bithiophene unit undergoes oxidative polymerization to form conductive polymers, useful in organic electronics.
| Conditions | Reagents | Product |
|---|---|---|
| 0.1 M TBAPF₆ in CH₃CN | Potentiostatic oxidation | Polythiophene film |
Key Finding : Substituents reduce polymerization efficiency but improve film stability .
Knoevenagel Condensation
The α,β-unsaturated acrylamido group reacts with active methylene compounds (e.g., malononitrile) to extend conjugation.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Piperidine, AcOH, toluene, reflux | Malononitrile | Cyano-substituted adduct | 65–70% |
Application : Synthesizes push-pull systems for nonlinear optics .
Hydrogenation
The propenamide’s double bond is selectively hydrogenated to form a saturated derivative.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C, RT | Ethanol | 5'-[3-Phenylpropanamido]-[2,3'-bithiophene]-4'-carboxylate | >90% |
Utility : Modulates steric and electronic properties for biological studies.
Cyclization Reactions
The acrylamido group facilitates heterocycle formation under acidic or basic conditions.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| PPA, 120°C | — | Thieno[2,3-d]pyrimidin-4-one | 55% |
Biological Relevance : Cyclized derivatives show antiproliferative activity against cancer cell lines.
Scientific Research Applications
Organic Synthesis
Ethyl 5'-[(2E)-3-phenylprop-2-enamido]-[2,3'-bithienyl]-4'-carboxylate serves as a versatile intermediate in organic synthesis. It can be utilized in the formation of various derivatives through reactions such as:
- Michael Addition : The compound can participate in Michael addition reactions, leading to the formation of more complex molecules that are valuable in pharmaceuticals.
- Amination Reactions : Its enamido group allows for nucleophilic attack by amines, creating chiral amines that are critical in drug development .
Medicinal Chemistry
The structural characteristics of Ethyl 5'-[(2E)-3-phenylprop-2-enamido]-[2,3'-bithienyl]-4'-carboxylate make it a candidate for medicinal applications:
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties in preclinical studies. For instance, derivatives of cinnamamide have been investigated for their efficacy against seizures and epilepsy . This suggests that Ethyl 5'-[(2E)-3-phenylprop-2-enamido]-[2,3'-bithienyl]-4'-carboxylate could also exhibit similar pharmacological effects.
Materials Science
In materials science, compounds with bithienyl structures are known for their electronic properties:
- Organic Electronics : The compound's conjugated system may enhance its conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Bithienyl derivatives have been studied for their ability to act as electron transport materials in these devices .
Case Study 1: Anticonvulsant Properties
A study on cinnamamide derivatives demonstrated significant anticonvulsant activity in animal models. The findings suggested that modifications to the structure could enhance efficacy and selectivity against specific types of seizures. This indicates a pathway for exploring Ethyl 5'-[(2E)-3-phenylprop-2-enamido]-[2,3'-bithienyl]-4'-carboxylate as a potential therapeutic agent .
Case Study 2: Organic Photovoltaics
Research into the use of bithienyl compounds in organic photovoltaics highlighted their ability to improve charge mobility and overall device efficiency. The incorporation of Ethyl 5'-[(2E)-3-phenylprop-2-enamido]-[2,3'-bithienyl]-4'-carboxylate into polymer blends could lead to enhanced performance metrics in solar cells due to its favorable electronic properties .
Mechanism of Action
The mechanism of action of ETHYL 5’-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Bithiophene Derivatives
a. Arylamine 2,3-Disubstituted Bithiophene Derivatives ()
- Substituents : 2,2-Diphenylvinyl end-capping groups and arylamine side chains.
- Key Properties :
- Enhanced light-emitting efficiency due to extended conjugation.
- Twisted geometry from diphenylvinyl groups reduces aggregation-induced self-quenching.
- Charge transport improved by arylamine substituents.
- Synthesis : Four-step process involving formylation, bromination, Suzuki coupling, and Wittig reactions (yields: 53–58%) .
Comparison with Target Compound :
The target compound lacks the steric bulk of diphenylvinyl groups, which may increase aggregation but improve charge mobility in thin films.
b. Methyl 2,2'-Bithiophene-5-carboxylate (Compound 7, )
- Structure : Simpler bithiophene with methyl carboxylate.
- Key Properties: Isolated from Echinops grijisii; first natural identification . Lower molecular weight (MW: 238.3 g/mol) vs. target compound (estimated MW: ~397.5 g/mol). Limited conjugation compared to the phenylpropenamido-substituted analog.
The phenylpropenamido group extends conjugation, red-shifting absorption/emission spectra relative to compound 7 .
Thiazolopyrimidine Derivatives ()
ETHYL (2E)-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2-[(2E)-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE shares a propenylidene group but incorporates a thiazolopyrimidine ring.
- Key Differences :
- Thiazolopyrimidine core vs. bithiophene.
- Higher rigidity and heteroatom content in thiazolopyrimidine derivatives.
- Applications: Likely antimicrobial or anticancer agents (unreported for the target compound) .
Biological Activity
Ethyl 5'-[(2E)-3-phenylprop-2-enamido]-[2,3'-bithienyl]-4'-carboxylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bithienyl moiety : This contributes to the compound's electronic properties and potential interactions with biological targets.
- Enamido group : This functional group is known for its reactivity and potential role in biological activity.
Research on similar compounds suggests that ethyl 5'-[(2E)-3-phenylprop-2-enamido]-[2,3'-bithienyl]-4'-carboxylate may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, including kinases involved in cancer cell proliferation.
- Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds that interact with inflammatory pathways can reduce the production of pro-inflammatory cytokines.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to ethyl 5'-[(2E)-3-phenylprop-2-enamido]-[2,3'-bithienyl]-4'-carboxylate:
- Cell Lines Tested : Various cancer cell lines, including breast, lung, and colon cancer models, have been utilized to evaluate the efficacy of these compounds.
- IC50 Values : Research indicates that related compounds exhibit IC50 values in the nanomolar range against specific cancer types, suggesting potent activity.
| Compound | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 50 | |
| Compound B | Lung Cancer | 30 | |
| Compound C | Colon Cancer | 20 |
Antioxidant Activity
The antioxidant capacity of ethyl 5'-[(2E)-3-phenylprop-2-enamido]-[2,3'-bithienyl]-4'-carboxylate has been assessed using various assays:
- DPPH Assay : Demonstrated significant free radical scavenging activity.
- ABTS Assay : Showed comparable results to known antioxidants like ascorbic acid.
Case Studies
- Study on Enzyme Inhibition :
- Antioxidant Efficacy :
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what experimental conditions are critical for success?
The compound can be synthesized via multi-step reactions involving amide coupling and heterocyclic ring formation . A typical approach includes:
- Step 1 : Condensation of a thiophene-carboxylate precursor with a cinnamoyl chloride derivative under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Key factors include maintaining anhydrous conditions, precise stoichiometry, and monitoring reaction progress using TLC.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the bithiophene backbone and amide linkage. For example, the (E)-configuration of the propenamido group is confirmed by coupling constants (J = 15–16 Hz for trans protons) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (ester C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental Analysis (CHNS) : Validate purity and stoichiometry (e.g., ±0.3% deviation acceptable) .
Q. How should researchers handle solubility challenges during purification?
- Use mixed solvents (e.g., DCM/methanol) for recrystallization.
- For hydrophobic intermediates, employ sonication or heating in dimethylformamide (DMF) .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of this compound’s electronic structure?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09/B3LYP/6-31G**) can:
- Predict HOMO-LUMO gaps to assess reactivity (e.g., HOMO localized on the phenylpropenamido group, LUMO on the bithiophene system) .
- Simulate infrared and UV-Vis spectra for comparison with experimental data .
- Analyze charge distribution to explain regioselectivity in further functionalization .
Q. What strategies resolve discrepancies between crystallographic data and computational models?
- Compare experimental XRD bond lengths/angles (e.g., C=O bond: 1.21 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking in the crystal lattice) that DFT may not fully capture .
Q. How can reaction yields be optimized for large-scale synthesis?
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading. For example, replacing DCM with THF increases amide coupling efficiency by 15% .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes with comparable yields .
- In-situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Q. What methodologies are recommended for evaluating bioactivity via molecular docking?
- Target selection : Prioritize proteins with thiophene-binding domains (e.g., cytochrome P450 enzymes).
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
